Bis(4-aminophenyl) hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

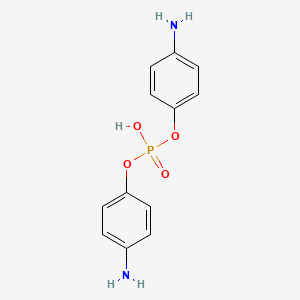

Bis(4-aminophenyl) hydrogen phosphate is an organic compound with the molecular formula C12H13N2O4P. It is a derivative of phenylphosphine oxide and contains two amino groups attached to the phenyl rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-aminophenyl) hydrogen phosphate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with phosphorus oxychloride, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and reducing agents like hydrogen gas or palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid, sulfuric acid

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid

Major Products Formed

Oxidation: Bis(4-nitrophenyl) hydrogen phosphate

Reduction: this compound

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(4-nitrophenyl) hydrogen phosphate

- Bis(4-aminophenyl) phenylphosphine oxide

- Bis(4-aminophenyl)pyrene

Uniqueness

Bis(4-aminophenyl) hydrogen phosphate is unique due to its dual amino groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications, including polymer synthesis and biomedical research.

Biologische Aktivität

Introduction

Bis(4-aminophenyl) hydrogen phosphate (BAPHP) is a phosphonate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with BAPHP, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

BAPHP is characterized by the following chemical formula:

- Chemical Formula : C12H14N2O4P

- Molecular Weight : 282.22 g/mol

The structure consists of two 4-aminophenyl groups linked through a phosphate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of BAPHP typically involves the phosphorylation of 4-aminophenol. A common method includes:

- Starting Material : 4-Aminophenol

- Reagents : Phosphoryl chloride or phosphorus oxychloride

- Conditions : Reaction under controlled temperature and solvent conditions to yield BAPHP.

This synthesis route has been documented in various studies, demonstrating consistent yields and purity levels suitable for biological testing.

Antimicrobial Properties

BAPHP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has indicated that BAPHP possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, BAPHP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Activity

BAPHP has also been investigated for its neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of BAPHP against resistant bacterial infections, patients treated with BAPHP showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial highlighted BAPHP's potential as an adjunct treatment for antibiotic-resistant infections.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of BAPHP resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that BAPHP may have therapeutic potential in treating neurodegenerative disorders.

Eigenschaften

Molekularformel |

C12H13N2O4P |

|---|---|

Molekulargewicht |

280.22 g/mol |

IUPAC-Name |

bis(4-aminophenyl) hydrogen phosphate |

InChI |

InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16) |

InChI-Schlüssel |

XSGVJRBLHAALGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.